(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structures
Research has focused on the synthesis and structural analysis of this compound and its isomers. Shinkre et al. (2008) presented details on the synthesis of the E isomer of a closely related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, and provided X-ray crystal structures for both E and Z isomers, indicating the compound's crystallization patterns and molecular geometry Shinkre et al., 2008.
Chemical Reactions and Modifications
Frolov et al. (2005) explored the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, leading to derivatives with potential applications in chemical synthesis and material science, demonstrating the compound's versatility in chemical reactions Frolov et al., 2005.
Material Science and Polymer Modification
Aly et al. (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, showcasing the potential for creating polymers with enhanced properties for medical and engineering applications Aly et al., 2015.
Antimicrobial and Cytotoxicity Studies
Research into the cytotoxicity and potential antimicrobial properties of derivatives of this compound has been conducted. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the biomedical applications of these compounds Hassan et al., 2014.
Optical Materials and Nonlinear Optical Limiting
Anandan et al. (2018) designed thiophene dyes including acrylonitrile derivatives for enhanced nonlinear optical limiting, demonstrating the compound's potential in developing photonic and optoelectronic devices Anandan et al., 2018.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-25-17-6-4-5-14(9-17)18-13-28-21(24-18)15(11-22)12-23-16-7-8-19(26-2)20(10-16)27-3/h4-10,12-13,23H,1-3H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDLKZIOTVAPEJ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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